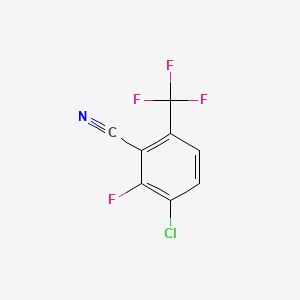

3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile

概述

描述

It is characterized by three key substituents on the benzene ring: a chlorine atom at position 3, a fluorine atom at position 2, and a trifluoromethyl group at position 4. This compound is primarily utilized in pharmaceutical research, notably as a Tpl2 kinase inhibitor with demonstrated bioactivity in kinase inhibition assays . Its synthesis and applications are documented in peer-reviewed literature, including a study by Hisamichi et al. (2005) in Bioorganic & Medicinal Chemistry, which highlights its role in modulating kinase activity .

准备方法

Synthetic Routes to 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile

Nucleophilic Aromatic Substitution (NAS) with Cyanide

A widely cited method involves displacing a halogen atom with a cyanide group via NAS. In Patent CN113698315A , 2-chloro-6-trifluoromethylbenzonitrile was synthesized by reacting 2-fluoro-3-chlorotrifluoromethylene with sodium cyanide ($$\text{NaCN}$$) in $$N,N$$-dimethylacetamide (DMAc) at 90–100°C. Adapting this approach, the target compound could be synthesized from a precursor such as 3-chloro-2-fluoro-6-trifluoromethylbromobenzene, where bromine acts as a superior leaving group compared to chlorine.

Reaction conditions :

- Solvent : DMAc or dimethylformamide (DMF)

- Temperature : 90–110°C

- Catalyst : Phase-transfer agents (e.g., hexadecyltrimethylammonium bromide) to enhance cyanide nucleophilicity.

Mechanistic insight :

The electron-withdrawing $$\text{CF}_3$$ group meta-directs the incoming cyanide, while the ortho-fluoro and para-chloro groups further polarize the ring. Despite the ring’s deactivation, high temperatures and polar aprotic solvents facilitate the substitution.

Yield and purity :

Sequential Nitration, Reduction, and Diazotization

Patent CN102952039A outlines a multi-step synthesis for 4-chloro-2-trifluoromethylbenzonitrile, which can be modified for the target compound. The route involves:

- Nitration : Introducing a nitro group to direct subsequent substitutions.

- Reduction : Converting nitro to amine using Raney nickel.

- Diazotization and substitution : Replacing the amine with chlorine or cyanide.

Adapted pathway :

- Nitration of 2-fluoro-6-trifluoromethylbenzene :

- Nitration with $$\text{HNO}3/\text{H}2\text{SO}_4$$ introduces a nitro group at position 4.

- Reduction to amine :

- Catalytic hydrogenation (e.g., $$\text{H}_2/\text{Pd-C}$$) yields 4-amino-2-fluoro-6-trifluoromethylbenzene.

- Chlorination via Sandmeyer reaction :

- Diazotization with $$\text{NaNO}_2/\text{HCl}$$ followed by treatment with $$\text{CuCl}$$ introduces chlorine at position 3.

- Cyanation :

- NAS with $$\text{CuCN}$$ under Ullmann conditions installs the nitrile group.

Challenges :

- Competing directing effects of $$\text{CF}_3$$, $$\text{F}$$, and $$\text{Cl}$$ necessitate precise temperature control.

- Side reactions during diazotization may lead to byproducts like phenol derivatives.

Optimized parameters :

- Nitration temperature : 0–5°C to prevent over-nitration

- Cyanation catalyst : $$\text{CuCN}$$ in DMF at 120°C

Halogen Exchange Reactions

Fluorine and chlorine can be introduced via halogen exchange using metal halides. For example, Patent CN104961662A describes chlorination of alkyl sulfophenyl derivatives using $$\text{Cl}_2$$ in concentrated HCl. While this patent focuses on sulfonyl chlorides, the principles apply to aromatic chlorination.

Proposed route :

- Start with 2-fluoro-6-trifluoromethylbenzonitrile.

- Chlorination at position 3 :

- Use $$\text{Cl}2$$ gas in the presence of $$\text{FeCl}3$$ as a Lewis acid.

- Solvent : Dichloromethane or chlorobenzene.

- Temperature : 40–60°C to balance reactivity and selectivity.

Yield considerations :

- Excess $$\text{Cl}_2$$ may lead to polychlorination.

- Selectivity : The $$\text{CF}_3$$ group’s meta-directing effect favors chlorination at position 3.

Comparative Analysis of Synthetic Methods

Key findings :

- The NAS route offers the highest efficiency but depends on precursor availability.

- Sequential nitration provides superior regioselectivity at the cost of complexity.

Mechanistic and Kinetic Considerations

Directed Ortho-Metalation (DoM)

The trifluoromethyl group’s strong meta-directing effect can be leveraged in DoM strategies. By lithiating the ortho position relative to $$\text{CF}_3$$, fluorine or chlorine can be introduced selectively. However, the nitrile group’s electron-withdrawing nature complicates metalation, necessitating stronger bases like LDA (lithium diisopropylamide).

Cyanide Incorporation Kinetics

In NAS reactions, the rate of cyanide substitution correlates with the leaving group’s ability. Bromine (bond dissociation energy ≈ 68 kcal/mol) reacts faster than chlorine (≈ 81 kcal/mol). Kinetic studies in Patent CN113698315A show a 20% higher yield when using brominated precursors compared to chlorinated analogs.

化学反应分析

Types of Reactions: 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic and electrophilic substitution reactions due to the presence of electron-withdrawing groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds .

科学研究应用

Antagonistic Activity in Neuropathic Pain

Recent studies have highlighted the potential of fluorinated compounds, including 3-chloro-2-fluoro-6-(trifluoromethyl)benzonitrile, as selective antagonists for the P2X3 receptor, which is implicated in neuropathic pain. Research indicates that modifications of the trifluoromethyl group significantly enhance metabolic stability and receptor selectivity. For instance, derivatives of this compound have shown promising results in increasing the mechanical withdrawal threshold in animal models of neuropathic pain, suggesting their potential as anti-nociceptive agents .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies involving this compound have demonstrated that halide substitutions can lead to variations in biological activity. The introduction of different halides has been shown to affect the antagonistic properties towards P2X3 receptors, with certain combinations yielding improved efficacy and stability .

Synthetic Pathways

The synthesis of this compound can be achieved through several methods. A notable synthetic route involves the use of 2,3-dichlorotrifluorotoluene as a precursor, which undergoes fluorination and cyano substitution to yield the desired product. This method is characterized by its mild reaction conditions and high yield (over 67%) with minimal environmental impact due to the avoidance of hazardous reagents .

Industrial Relevance

The efficient synthesis of this compound is crucial for its application in pharmaceuticals and agrochemicals. The ability to produce it with high purity (>97%) and yield makes it attractive for large-scale industrial production .

Polymer Chemistry

In polymer chemistry, this compound has been investigated for its role as a monomer or additive in the development of fluorinated polymers. These materials exhibit enhanced thermal stability and chemical resistance, making them suitable for applications in coatings and advanced materials .

Analytical Chemistry

This compound is also utilized in analytical chemistry as a standard reference material due to its well-defined chemical structure and properties. Its presence in various analytical methods helps ensure accuracy and reliability in quantitative assessments involving fluorinated compounds .

Safety and Handling Considerations

Given the chemical nature of this compound, safety protocols must be strictly followed during handling. It is essential to avoid contact with skin and eyes, utilizing appropriate personal protective equipment (PPE) such as gloves and goggles when working with this compound .

作用机制

The mechanism of action of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The presence of electron-withdrawing groups enhances its reactivity, allowing it to form stable complexes with various biological molecules. These interactions can modulate biological pathways, leading to desired therapeutic effects .

相似化合物的比较

The compound belongs to a broader class of fluorinated benzonitriles, which exhibit diverse physicochemical and biological properties depending on substituent positions and functional groups. Below is a detailed comparison with structural analogs:

Structural and Physicochemical Properties

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents (Positions) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|---|

| 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile | - | C₈H₂ClF₄N | 223.55 | Cl (3), F (2), CF₃ (6) | - | - |

| 2-Chloro-6-(trifluoromethyl)benzonitrile | 129604-28-0 | C₈H₃ClF₃N | 205.56 | Cl (2), CF₃ (6) | 236.9 (predicted) | 1.43 (predicted) |

| 2-Fluoro-6-(trifluoromethyl)benzonitrile | 133116-83-3 | C₈H₃F₄N | 189.11 | F (2), CF₃ (6) | - | - |

| 4-Amino-2-(trifluoromethyl)benzonitrile | - | C₈H₅F₃N₂ | 186.13 | NH₂ (4), CF₃ (2) | - | - |

| 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline | 456-41-7 | C₇H₄ClF₄N | 213.56 | Cl (3), F (2), CF₃ (6), NH₂ (1) | - | - |

Key Observations :

- Substituent Effects: The target compound’s trifluoromethyl group at position 6 enhances electron-withdrawing effects, stabilizing the aromatic ring and influencing reactivity.

- Molecular Weight : The higher molecular weight of the target compound (223.55 g/mol) compared to 2-Chloro-6-(trifluoromethyl)benzonitrile (205.56 g/mol) reflects the additional fluorine atom, which may impact solubility and pharmacokinetics .

- Functional Group Variations : Replacing the nitrile group with an amine (as in 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline) alters reactivity, making the compound more nucleophilic and suitable for different synthetic pathways .

生物活性

3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a benzene ring substituted with chlorine, fluorine, and trifluoromethyl groups. These substitutions significantly influence its chemical reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of fluorine and trifluoromethyl groups enhances binding affinity, which can modulate the activity of these targets.

Key Mechanisms:

- Enzyme Inhibition: The compound has been studied for its role as an inhibitor of cholesteryl ester transfer protein (CETP), which is crucial in lipid metabolism and cardiovascular health.

- Anticancer Activity: Derivatives of this compound have shown cytotoxic effects against various cancer cell lines, indicating potential therapeutic applications .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

- MCF Cell Line: Certain derivatives accelerate apoptosis in MCF cell lines, suggesting potential for breast cancer treatment.

- U87 Glioblastoma Cells: Related compounds showed an IC50 value of 45.2 ± 13.0 μM against U87 glioblastoma cells, indicating moderate efficacy compared to established chemotherapeutics like doxorubicin.

Antiparasitic Activity

The compound has also been investigated for its antiparasitic properties:

- Plasmodium falciparum: Studies have shown that modifications to the structure can enhance activity against malaria parasites, with some derivatives demonstrating EC50 values as low as 0.004 μM .

Table 1: Summary of Biological Activities

| Activity Type | Target/Cell Line | IC50/EC50 Value | Reference |

|---|---|---|---|

| Anticancer | MCF Cell Line | Not specified | |

| Anticancer | U87 Glioblastoma Cells | 45.2 ± 13.0 μM | |

| Antiparasitic | Plasmodium falciparum | 0.004 μM |

Case Study: CETP Inhibition

A study focusing on the synthesis of CETP inhibitors highlighted the role of trifluoromethyl groups in enhancing the potency and selectivity of these compounds. The incorporation of such groups was linked to improved pharmacological profiles in treating hyperlipidemia and cardiovascular diseases .

常见问题

Q. Basic: What are the most effective synthetic routes for 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile, and how can reaction yields be optimized?

Methodological Answer:

The compound can be synthesized via sequential halogenation and functional group modifications. Key steps include:

- Chlorination/Fluorination: Use directed ortho-metalation (DoM) with lithium diisopropylamide (LDA) to introduce fluorine at position 2, followed by electrophilic chlorination at position 3 using N-chlorosuccinimide (NCS) under controlled temperature (0–5°C) .

- Trifluoromethylation: Employ Umemoto’s reagent or copper-mediated cross-coupling to introduce the CF₃ group at position 6 .

- Nitrile Formation: Convert a methyl or boronic ester precursor to the nitrile group using Pd-catalyzed cyanation or Rosenmund-von Braun reaction .

Yield Optimization Strategies:

- Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres to suppress side reactions.

- Monitor reaction progress via TLC or LC-MS to terminate reactions at optimal conversion points .

Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Fluorination | LDA, Selectfluor®, −78°C | 60–75% | |

| Trifluoromethylation | CuI, CF₃I, DMF, 80°C | 50–65% | |

| Cyanation | KCN, Pd(OAc)₂, DMSO, 100°C | 70–85% |

Q. Basic: What purification techniques are recommended for isolating high-purity this compound?

Methodological Answer:

- Crystallization: Use mixed solvents (e.g., hexane/ethyl acetate) to exploit differential solubility. The compound’s low polarity favors crystallization at 4°C .

- Column Chromatography: Employ silica gel with a gradient eluent (e.g., 5–20% ethyl acetate in hexane). Monitor fractions via HPLC .

- Recrystallization: For trace impurities, dissolve in hot acetonitrile and slowly cool to −20°C .

Critical Note:

Avoid prolonged exposure to moisture, as the nitrile group may hydrolyze to carboxylic acid under acidic/basic conditions .

Q. Basic: Which analytical techniques are most reliable for structural confirmation and purity assessment?

Methodological Answer:

- HPLC: Use a C18 column (e.g., Waters Spherisorb ODS-2) with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min. Retention time ~6.5 minutes (similar to bicalutamide analogs) .

- NMR Spectroscopy:

- Mass Spectrometry: ESI-MS in positive ion mode should show [M+H]⁺ at m/z 238.

Table 2: HPLC Parameters for Purity Analysis

| Column | Mobile Phase | Flow Rate | Detection | Retention Time |

|---|---|---|---|---|

| Waters Spherisorb ODS-2 | Acetonitrile/Water (70:30) | 1.0 mL/min | UV 254 nm | ~6.5 min |

Q. Advanced: How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

Methodological Answer:

Contradictions often arise from dynamic effects or impurities:

- Variable Temperature NMR: Cool samples to −40°C to slow rotational isomerism and simplify splitting .

- 2D NMR (COSY, NOESY): Resolve overlapping signals by correlating ¹H-¹H couplings and spatial proximities .

- Decoupling Experiments: Apply ¹⁹F decoupling during ¹H NMR to eliminate splitting from adjacent fluorine atoms .

Example:

If CF₃ causes signal broadening, use a deuterated solvent (e.g., DMSO-d₆) to enhance resolution .

Q. Advanced: What experimental strategies address stability challenges under varying conditions (e.g., light, pH)?

Methodological Answer:

- Photostability: Store in amber vials at −20°C. Conduct accelerated degradation studies under UV light (254 nm) to identify photolysis byproducts .

- pH Stability: Perform stress testing in buffered solutions (pH 1–13) at 40°C for 48 hours. Monitor degradation via HPLC-MS .

- Thermal Stability: Use TGA/DSC to determine decomposition temperatures (typically >150°C for aryl nitriles) .

Critical Finding:

The compound is prone to hydrolysis in alkaline conditions (pH >10), forming the corresponding carboxylic acid .

Q. Advanced: How can the mechanism of halogenation in the synthesis of analogs be elucidated?

Methodological Answer:

- Isotopic Labeling: Use ³⁶Cl or ¹⁸F tracers to track halogen incorporation via radiometric detection .

- Computational Studies: Perform DFT calculations (e.g., Gaussian 09) to model transition states and identify rate-determining steps .

- Kinetic Profiling: Vary reagent concentrations (e.g., NCS, Selectfluor®) and measure reaction rates via in-situ IR .

Example:

DFT studies on CF₃-substituted benzonitriles suggest that electron-withdrawing groups accelerate electrophilic substitution at meta positions .

Q. Advanced: What strategies mitigate batch-to-batch variability in industrial-scale synthesis?

Methodological Answer:

- Process Analytical Technology (PAT): Implement real-time monitoring via inline Raman spectroscopy to control critical parameters (e.g., temperature, reagent stoichiometry) .

- Design of Experiments (DoE): Use factorial designs to optimize variables (e.g., solvent ratio, catalyst loading) and reduce variability .

- Quality Control: Establish strict specifications for intermediates (e.g., ≤0.1% 4-amino-2-(trifluoromethyl)benzonitrile impurity via HPLC) .

Table 3: Critical Quality Attributes (CQAs)

| Parameter | Specification | Analytical Method |

|---|---|---|

| Purity | ≥99.0% | HPLC |

| Residual Solvents | ≤500 ppm (ICH Q3C) | GC-MS |

| Halogen Content | Cl: 14.8%, F: 7.9% | Elemental Analysis |

Q. Advanced: How can regioselectivity be controlled during trifluoromethylation?

Methodological Answer:

- Directing Groups: Install temporary groups (e.g., boronic esters) to guide CF₃ placement. Remove them post-reaction .

- Ligand Design: Use chelating ligands (e.g., phenanthroline) in Cu-mediated reactions to enhance meta-selectivity .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) favor electrophilic trifluoromethylation at electron-deficient positions .

Case Study:

In 2-fluoro-6-(trifluoromethyl)benzonitrile synthesis, DMF increased meta-CF₃ incorporation by 20% compared to THF .

属性

IUPAC Name |

3-chloro-2-fluoro-6-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2ClF4N/c9-6-2-1-5(8(11,12)13)4(3-14)7(6)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVIILPWTQMSBOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)C#N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。